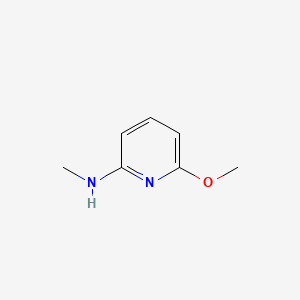

2-Methoxy-6-(methylamino)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered heterocycle analogous to benzene (B151609) with one nitrogen atom, is a cornerstone of modern organic chemistry. rsc.orgnumberanalytics.com Its unique electronic properties and reactivity make it a versatile building block in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com Pyridine scaffolds are integral to over 7,000 existing drug molecules of medicinal importance and are found in a wide array of natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgrsc.orglifechemicals.com

In medicinal chemistry, the incorporation of a pyridine moiety can significantly enhance the biochemical potency, metabolic stability, and cellular permeability of a drug candidate. rsc.org This has led to the development of numerous FDA-approved drugs containing pyridine structures for a diverse range of diseases, from bacterial infections and viral illnesses to cancer and hypertension. rsc.orglifechemicals.comresearchgate.net For instance, internationally recognized drugs such as the anti-cancer agent imatinib (B729) and the HIV protease inhibitor atazanavir (B138) feature a pyridine core. rsc.orgrsc.org

The utility of pyridine derivatives extends beyond pharmaceuticals into agrochemicals, where they are crucial components of insecticides, herbicides, and fungicides. numberanalytics.comenpress-publisher.com Furthermore, their distinct chemical properties make them valuable as solvents and reagents in various synthetic transformations. rsc.orgnumberanalytics.com The continuous exploration of pyridine chemistry fuels advancements in materials science and the development of new compounds with tailored properties. numberanalytics.com

Scope of Research on 2-Methoxy-6-(methylamino)pyridine (B1365518)

Within the extensive family of pyridine derivatives, this compound has emerged as a compound of significant interest in specialized research areas. This disubstituted pyridine is recognized primarily as a key intermediate in organic synthesis and medicinal chemistry. pipzine-chem.com Its molecular structure offers reactive sites that chemists can modify to build more complex molecules with specific biological activities. pipzine-chem.com

The primary focus of research involving this compound is its application as a building block for the synthesis of targeted pharmaceutical compounds. pipzine-chem.com While detailed public research on its direct biological effects is limited, its importance lies in its role in constructing larger, more intricate drug molecules. The methoxy (B1213986) and methylamino groups on the pyridine ring can be chemically altered, providing synthetic chemists with versatile options for creating diverse molecular architectures. pipzine-chem.com

The physical and chemical properties of this compound are crucial for its application in synthesis. These characteristics determine its reactivity, the choice of solvents for reactions, and the methods for purification of the resulting products. pipzine-chem.com

| Property | Value |

| CAS Number | 88569-83-9 |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 231.5±25.0 °C (Predicted) |

| Density | 1.09 g/cm³ |

| pKa | 5.04±0.10 (Predicted) |

Data sourced from multiple chemical property databases. jnfuturechemical.comchemicalbook.comacrospharma.co.krnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHQLRBOZRJHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008232 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88569-83-9 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxy 6 Methylamino Pyridine

Regioselective Synthesis Strategies

The selective introduction of substituents at specific positions of the pyridine (B92270) ring is a fundamental challenge in organic synthesis. For 2-methoxy-6-(methylamino)pyridine (B1365518), this involves the sequential and controlled introduction of a methoxy (B1213986) and a methylamino group at the C2 and C6 positions.

Nucleophilic Substitution Approaches on Halogenated Pyridine Precursors

A common and practical approach for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on dihalogenated pyridine precursors, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722). researchgate.netjocpr.comlookchem.com This strategy relies on the sequential reaction of the dihalopyridine with sodium methoxide (B1231860) and methylamine (B109427).

The synthesis often starts with 2,6-dichloropyridine, which is first reacted with sodium methoxide to yield 2-chloro-6-methoxypyridine. jocpr.com This intermediate is then subjected to a second nucleophilic substitution with methylamine to produce the final product. jocpr.com A similar pathway can be employed using 2,6-dibromopyridine as the starting material. lookchem.com

The reaction conditions, including solvent and temperature, play a crucial role in determining the yield and regioselectivity of the substitution. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like THF and CH2Cl2 primarily yields the 2-methoxy product. nih.gov However, using DMF and MeOH as solvents leads to high regioselectivity for the 6-position. nih.gov

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 2,6-dichloropyridine | 1. 30% Sodium methoxide, 2. Methylamine, Cuprous chloride | 1. 2-chloro-6-methoxypyridine, 2. This compound | 1. 92.5%, 2. 71.2% | jocpr.com |

| 2,6-dichloropyridine | 1. Sodium methoxide, 2. N-benzylmethylamine | 1. 2-chloro-6-methoxypyridine, 2. 2-methoxy-6-(N-benzyl-N-methyl)aminopyridine | - | nih.gov |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine in EtOH at -25°C | Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and regioisomer (57:43) | - | nih.gov |

Role of Steric and Electronic Effects in Directing Regioselectivity

The regioselectivity of nucleophilic substitution on the pyridine ring is governed by a complex interplay of steric and electronic effects. manchester.ac.ukacs.orgrsc.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orghandwiki.org

In the case of 2,6-dihalopyridines, both the 2- and 6-positions are activated for nucleophilic attack. The presence of a substituent at the 3-position can significantly influence the regioselectivity. Bulky substituents at the 3-position can sterically hinder the approach of a nucleophile to the 2-position, thereby favoring substitution at the 6-position. researchgate.net For example, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine results in a greater than 98:2 ratio of substitution at the 6-position. nih.govconsensus.app

The electronic nature of the substituent also plays a critical role. Electron-withdrawing groups at the 3-position can further activate the ring for nucleophilic attack. rsc.org The choice of nucleophile and solvent can also influence the outcome. For example, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate, using a bulky nucleophile or a solvent that can act as a hydrogen-bond acceptor can alter the regioselectivity between the 2- and 6-positions. researchgate.net

| Precursor | Substituent at C3 | Nucleophile | Preferred Position of Substitution | Reference |

| 2,6-dichloropyridine | Trifluoromethyl | N-benzylmethylamine | 6-position | nih.govresearchgate.net |

| 2,6-dichloropyridine-3-carboxylate | Methoxycarbonyl | 1-methylpiperazine (B117243) | 2-position (in DCM), 6-position (in DMSO) | researchgate.net |

| 2,6-difluoropyridine-3-carboxylate | Methoxycarbonyl | Sodium methoxide | 2-position (in THF), 6-position (in MeOH) | pharm.or.jp |

Innovative Synthetic Transformations

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, innovative techniques are being explored for the synthesis of substituted pyridines.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.orgorganic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of various substituted pyridines. jocpr.comjocpr.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.org Moreover, microwave-assisted reactions can sometimes be performed in the absence of a solvent, offering a more environmentally friendly approach. jocpr.com The Bohlmann-Rahtz pyridine synthesis, for instance, can be carried out in a single step under microwave conditions with high regioselectivity and yields. organic-chemistry.orgresearchgate.net

Continuous Flow Reaction Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov A continuous flow method has been developed for the synthesis of related compounds, demonstrating the potential for a safer and faster production process. nih.gov This methodology allows for the optimization of reaction parameters and can lead to higher yields. The coupling of multiple reaction steps in a continuous flow system can further streamline the synthesis of complex molecules like this compound. nih.gov

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

While this compound itself is not chiral, the development of asymmetric synthetic methods is crucial for producing enantiomerically pure derivatives, which are often required for pharmaceutical applications. mdpi.comd-nb.info Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, auxiliaries, or reagents. diva-portal.orgrsc.org For pyridine-containing compounds, methods like asymmetric reduction of ketones to chiral alcohols using enzymes or chiral metal complexes have been explored. d-nb.info Another approach involves the use of chiral ligands in metal-catalyzed cross-coupling reactions to induce enantioselectivity. diva-portal.org The development of asymmetric routes to chiral alkoxy amines and their subsequent use in synthesis also represents a viable strategy. uoa.gr

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound is a critical aspect of its utility as a key intermediate in the development of various compounds. Researchers have dedicated significant efforts to optimizing reaction conditions to maximize yields and regioselectivity. These investigations have explored the influence of solvents, temperature, and the nature of starting materials and reagents.

A notable approach involves the nucleophilic substitution reactions on di-substituted pyridine rings. The choice of solvent has been identified as a crucial factor in determining the regioselectivity of these substitutions. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with nucleophiles, the solvent significantly directs the position of the incoming group. pharm.or.jp

Detailed studies have demonstrated that polar aprotic solvents like N,N-dimethylformamide (DMF) and protic solvents such as methanol (B129727) (MeOH) favor substitution at the 6-position, leading to the desired 6-methylamino or 6-methoxy precursors. pharm.or.jpnih.gov Conversely, less polar solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) tend to favor substitution at the 2-position. pharm.or.jpnih.gov Acetonitrile (CH3CN) has been observed to behave like a solvent with a low dielectric constant, also favoring the formation of the 2-substituted isomer. pharm.or.jp

The following table summarizes the effect of different solvents on the regioselective substitution of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, a key step in forming a precursor to this compound.

Table 1: Effect of Solvent on the Regioselectivity of Methoxylation of Methyl 2,6-Dichloropyridine-3-carboxylate

| Run | Solvent | Ratio of 2-methoxy isomer : 6-methoxy isomer : disubstituted product |

|---|---|---|

| 1 | CH2Cl2 | 85 : 15 : 0 |

| 2 | THF | 79 : 14 : 7 |

| 3 | DMF | - (Main product was 6-methoxy isomer) |

| 4 | MeOH | - (Main product was 6-methoxy isomer) |

Data sourced from Chemical & Pharmaceutical Bulletin, 2000. pharm.or.jp

Temperature is another critical parameter that has been optimized. In the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, conducting the reaction at a lower temperature of -25 °C in ethanol (B145695) resulted in a mixture of the 2-fluoro-6-methylamino and 2-methylamino-6-fluoro regioisomers. nih.gov Further manipulation of temperature in reactions involving methyl 2,6-dichloropyridine-3-carboxylate in DMF showed that lower temperatures still favored the formation of the 6-methylaminopyridine derivative. pharm.or.jp

Another practical synthesis begins with 2,6-dichloro-3-trifluoromethylpyridine. The reaction with N-benzylmethylamine shows high regioselectivity, yielding the 6-(N-benzyl-N-methyl)aminopyridine in a greater than 98:2 ratio. nih.govsigmaaldrich.com Subsequent treatment of the corresponding 2-methoxy-6-methylamino-3-trifluoropyridine intermediate with a large excess of sodium methoxide followed by acid hydrolysis successfully converts the trifluoromethyl group to a methoxycarbonyl group, affording the final product in excellent yield. nih.govsigmaaldrich.com

The following table outlines the yields of key intermediates and final products from various optimized synthetic routes.

These detailed research findings highlight the importance of a systematic approach to optimizing reaction conditions. By carefully selecting solvents, controlling temperature, and employing strategic multi-step pathways, high yields and the desired regioselectivity for the synthesis of this compound and its valuable derivatives can be achieved.

In Depth Spectroscopic Elucidation of Molecular Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationship of atoms can be determined with high precision.

The ¹H NMR spectrum of 2-Methoxy-6-(methylamino)pyridine (B1365518) reveals distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons, being in an aromatic system, are expected to resonate in the downfield region, typically between 6.0 and 7.5 ppm. Specifically, the proton at the C4 position is expected to appear as a triplet due to coupling with the two adjacent protons at C3 and C5. The protons at C3 and C5 would, in turn, appear as doublets.

The protons of the substituent groups appear in the upfield region. The methoxy (B1213986) group (–OCH₃) protons are anticipated to produce a sharp singlet, while the methyl protons of the methylamino group (–NHCH₃) also generate a singlet. The amine proton (–NH) typically presents as a broad signal that can exchange with deuterium, a characteristic used to confirm its identity. While specific, fully assigned experimental data for this exact compound is not widely published, analysis of related structures like 2-amino-6-methylpyridine (B158447) shows ring protons in the range of 6.3 to 7.3 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H4 | ~7.3 - 7.5 | Triplet (t) |

| Pyridine H3 / H5 | ~6.0 - 6.5 | Doublet (d) |

| Methoxy (–OCH₃) | ~3.8 - 3.9 | Singlet (s) |

| Methylamino (–NHCH₃) | ~2.8 - 3.0 | Singlet (s) |

| Amine (–NH) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The six carbons of the pyridine ring typically resonate between 95 and 165 ppm. The C2 and C6 carbons, being directly attached to the electronegative oxygen and nitrogen atoms respectively, are expected to be the most deshielded and appear furthest downfield. For comparison, in 2-amino-6-methylpyridine, the substituted ring carbons (C2 and C6) appear at 158.3 and 156.7 ppm, respectively, while the other ring carbons are found between 97.4 and 139.4 ppm rsc.org. The aliphatic carbons of the methoxy and methylamino groups will appear significantly more upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | ~163 |

| Pyridine C6 | ~158 |

| Pyridine C4 | ~139 - 140 |

| Pyridine C3 / C5 | ~97 - 105 |

| Methoxy (–OCH₃) | ~53 |

| Methylamino (–NHCH₃) | ~25 - 30 |

While 1D NMR provides essential data, unambiguous assignment of each proton and carbon signal often requires two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would show cross-peaks between the H3/H4 and H4/H5 protons, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each pyridine ring proton (H3, H4, H5) to its corresponding carbon (C3, C4, C5) and the methyl protons to their respective carbons.

The application of these 2D techniques is standard practice for the structural elucidation of substituted pyridines and their N-oxides. researchgate.netnih.gov

Computational chemistry provides powerful tools to predict and verify spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a highly effective approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. sci-hub.senih.gov These calculations are performed on the optimized molecular geometry. nih.gov

For substituted pyridines, the GIAO method has been shown to produce theoretical chemical shifts that are in excellent agreement with experimental values. nih.govsourceforge.ioresearchgate.net This correlation is invaluable for validating signal assignments made from experimental spectra and for understanding how different substituents electronically influence the magnetic environment of each nucleus within the molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making these methods ideal for identifying the groups present in this compound.

Detailed vibrational analysis has been performed on the closely related analog, 2-methoxy-6-methylpyridine, providing a strong basis for assigning the spectra of this compound. researchgate.netresearchgate.net The key vibrational modes are associated with the pyridine ring and its substituents.

Pyridine Ring Vibrations: Aromatic C–H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. tandfonline.comjocpr.com The characteristic C=C and C=N stretching vibrations of the heteroaromatic ring occur in the 1650–1400 cm⁻¹ range. researchgate.net Ring in-plane bending and out-of-plane bending modes are also observed at lower frequencies. researchgate.net

Methoxy Group Vibrations: The C-O-C asymmetric stretching of the methoxy group is expected around 1310–1210 cm⁻¹, with the symmetric stretch appearing near 1050–1010 cm⁻¹. jocpr.com

Methylamino Group Vibrations: The N-H stretching vibration gives a characteristic band, typically in the 3500-3300 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other. researchgate.net

Table 3: Selected Vibrational Mode Assignments for this compound (Based on Analog Data)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N–H Stretch | ~3400 | Weak |

| Aromatic C–H Stretch | ~3090 | ~3090 |

| C=C / C=N Ring Stretch | ~1610 | ~1600 |

| C–N Stretch | ~1270 | ~1270 |

| Asymmetric C–O–C Stretch | ~1290 | ~1280 |

| Symmetric C–O–C Stretch | ~1030 | ~1030 |

| Ring In-plane Bending | ~890 | ~890 |

Potential Energy Distribution Calculations for Vibrational Insights

Potential Energy Distribution (PED) analysis is a powerful computational tool used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By correlating the experimental vibrational frequencies with theoretical calculations, typically using Density Functional Theory (DFT), PED analysis allows for the quantitative determination of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

A theoretical PED analysis for this compound would be expected to delineate the characteristic vibrational modes. For instance, the C-H stretching vibrations of the methyl groups and the pyridine ring would be identified in the 2900-3100 cm⁻¹ region. The C-N stretching vibrations of the methylamino group and the pyridine ring, which can be coupled, would likely appear in the 1200-1400 cm⁻¹ range. The methoxy group would exhibit characteristic C-O stretching and methyl rocking modes. The various in-plane and out-of-plane bending modes of the pyridine ring would also be precisely assigned based on their potential energy contributions.

Table 1: Representative Vibrational Modes and Expected PED Contributions for this compound (Hypothetical)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Major Potential Energy Distribution Contributions (Hypothetical) |

|---|---|---|

| N-H Stretch | 3300-3500 | ν(N-H) |

| C-H Stretch (Aromatic) | 3000-3100 | ν(C-H) |

| C-H Stretch (Methyl) | 2850-3000 | ν(CH₃) |

| C=N Stretch (Pyridine Ring) | 1550-1650 | ν(C=N), ν(C=C) |

| N-H Bend | 1500-1600 | δ(N-H) |

| C-O Stretch (Methoxy) | 1200-1300 | ν(C-O) |

This table is hypothetical and intended to illustrate the type of data obtained from a PED analysis. Actual values would require specific experimental and computational studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The positions and intensities of the absorption bands are characteristic of the molecule's electronic structure.

While an experimental UV-Vis spectrum for this compound is not available in the reviewed literature, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a common method to predict electronic absorption spectra. researchgate.netscience.govacs.org Studies on similar pyridine derivatives show that substitutions on the pyridine ring significantly influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. researchgate.neteuropa.eu The presence of both an electron-donating methoxy group and a methylamino group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, due to the extension of the conjugated system and the raising of the Highest Occupied Molecular Orbital (HOMO) energy level.

Table 2: Predicted Electronic Transitions for this compound (Hypothetical)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions (Hypothetical) |

|---|---|---|---|

| S₀ → S₁ | ~280-300 | Moderate | HOMO → LUMO (π → π*) |

This table is based on general principles and data from related compounds. Specific values would require experimental measurement or dedicated TD-DFT calculations for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern upon ionization.

For this compound (C₇H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 139.0866. HRMS would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm), thus verifying the elemental formula.

The fragmentation of methoxy-substituted pyridines in the mass spectrometer often involves characteristic losses. nih.gov A prominent fragmentation pathway for this compound would likely be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable radical cation. Another expected fragmentation is the cleavage of the N-methyl bond. General principles of amine fragmentation would also apply. nih.govresearchgate.netresearchgate.net

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation of [this compound+H]⁺ (Hypothetical)

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

| [M+H - •CH₃]⁺ | C₆H₈N₂O⁺ | 124.0631 |

| [M+H - CH₂O]⁺ | C₆H₉N₂⁺ | 109.0760 |

This table presents hypothetical fragmentation pathways and calculated exact masses. Experimental HRMS data would be needed for confirmation.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates the supramolecular structure, showing how molecules are packed in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking.

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. biokeanos.comcam.ac.uk However, numerous crystal structures of related aminopyridine derivatives have been reported, providing a basis for predicting the likely structural features of the target compound. niscair.res.innih.govmdpi.comresearchgate.net It is expected that the pyridine ring would be essentially planar. The methoxy and methylamino substituents would have specific orientations relative to the ring, which would be determined by steric and electronic factors. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the N-H of the methylamino group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, leading to the formation of chains or more complex supramolecular architectures.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Bond Lengths (Å) | C-N (amino) ~1.36, C-O (methoxy) ~1.37 |

| Key Bond Angles (°) | C-N-C (pyridine) ~117, C-O-C ~118 |

This table is speculative and based on data from analogous structures. An experimental single crystal X-ray diffraction study is required for definitive structural determination.

Computational and Theoretical Investigations of 2 Methoxy 6 Methylamino Pyridine

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the molecular structure and electronic properties of various compounds, including pyridine (B92270) derivatives. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately predict geometric parameters, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net These theoretical calculations are crucial for understanding the fundamental characteristics of molecules like 2-Methoxy-6-(methylamino)pyridine (B1365518).

The optimized molecular geometry, including bond lengths and angles, can be determined with a high degree of accuracy. For instance, studies on similar pyridine derivatives have shown that DFT calculations can yield bond lengths and angles that are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net The planarity and potential tautomeric forms of the molecule can also be explored. In related aminopyridine systems, DFT has been used to investigate tautomerization, revealing the relative stability of different forms and the energy barriers for proton transfer and pyramidal inversion at the amino nitrogen. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of the methoxy (B1213986) and methylamino groups introduces conformational flexibility to the this compound molecule. Conformational analysis is essential for identifying the most stable conformers and understanding the molecule's potential energy landscape. nih.gov This analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation.

For molecules with multiple rotatable bonds, the conformational landscape can be complex. nih.gov In the case of this compound, key dihedral angles to consider would be those around the C-O bond of the methoxy group and the C-N bond of the methylamino group. By performing relaxed potential energy surface (PES) scans, researchers can identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. mjcce.org.mk These studies are critical as the conformation of the molecule can significantly influence its reactivity and spectroscopic properties. For example, studies on related methoxy-substituted heterocycles have identified anti-coplanar and syn-coplanar orientations of the methoxy group as distinct conformers with different energy levels. illinois.edu

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Theoretical chemical shifts are often calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can show a high correlation with experimental spectra, aiding in the assignment of peaks. mdpi.comresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized geometry. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This allows for a detailed assignment of the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netacs.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. mdpi.comacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

Energy Gap and Electronic Excitation Studies

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netsemanticscholar.org

The HOMO-LUMO gap is also directly related to the electronic excitation properties of the molecule. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can often be observed in the UV-Vis spectrum. science.gov TD-DFT calculations can be used to study these electronic excitations in more detail, providing information about the nature of the transitions and their corresponding absorption wavelengths. acs.org

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for quantifying the reactivity of molecules through various descriptors. These descriptors are derived from the electronic structure of the molecule and can be used to predict its behavior in chemical reactions. researchgate.net

Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Chemical Softness)

Global reactivity descriptors provide a general overview of a molecule's reactivity. arxiv.org These are typically calculated from the energies of the HOMO and LUMO. semanticscholar.orgacs.org

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). arxiv.orgrsc.org

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. semanticscholar.orgarxiv.org

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates a molecule's polarizability. Softer molecules are generally more reactive. semanticscholar.orgarxiv.org

These descriptors are valuable for comparing the reactivity of different molecules and for understanding the factors that influence their chemical behavior. rsc.org

Local Reactivity Sites and Fukui Functions

Fukui functions are essential local reactivity descriptors derived from Density Functional Theory (DFT) that help identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov The condensed Fukui functions, fk+ and fk-, indicate the propensity of an atomic site 'k' to undergo a nucleophilic attack (accepting an electron) or an electrophilic attack (donating an electron), respectively. researchgate.net

For this compound, theoretical calculations can predict which atoms are most susceptible to attack.

Nucleophilic Attack (fk+): Sites with a high fk+ value are prone to attack by nucleophiles. In this molecule, these are typically electron-deficient regions.

Electrophilic Attack (fk-): Sites with a high fk- value are susceptible to attack by electrophiles. These correspond to the most electron-rich areas, capable of donating electrons. researchgate.net

Based on the molecular structure, the pyridine ring nitrogen (N1) is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The amino nitrogen (N2) and the methoxy oxygen (O1) also represent potential electron-donating sites. Conversely, the carbon atoms within the pyridine ring, particularly those adjacent to the electronegative nitrogen, are likely candidates for nucleophilic attack.

Table 1: Predicted Fukui Function Analysis for Key Atoms in this compound Note: The values below are illustrative and represent qualitative predictions based on chemical principles. Actual values require specific DFT calculations.

| Atom | Predicted Site for Electrophilic Attack (fk-) | Predicted Site for Nucleophilic Attack (fk+) | Rationale |

|---|---|---|---|

| N (pyridine) | High | Low | High electron density from lone pair. |

| N (amino) | Moderate | Low | Lone pair is partially delocalized into the ring. |

| O (methoxy) | Moderate | Low | Lone pairs contribute to electron density. |

| C (adjacent to N-pyridine) | Low | High | Electron-deficient due to the influence of the electronegative N. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides profound insights into intramolecular and intermolecular interactions by quantifying the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Intermolecular Charge Transfer Interactions

NBO analysis can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, by examining the charge transfer between molecules. researchgate.net For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. The amino group (–NHCH₃) can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors.

The stabilization energy (E(2)) associated with the charge transfer from a lone pair (LP) of a donor molecule to an antibonding orbital (σ*) of an acceptor molecule quantifies the strength of this interaction. For instance, in a dimer of the title compound, a key interaction would be the charge transfer from the pyridine nitrogen's lone pair to the N-H antibonding orbital of a neighboring molecule.

Table 2: Predicted Intermolecular NBO Interactions in a this compound Dimer Note: These are representative interactions. E(2) values are qualitative estimates.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Interaction Type | Estimated E(2) (kcal/mol) |

|---|---|---|---|

| LP (Npyridine) | σ* (N-Hamino) | Hydrogen Bond | High |

| LP (Omethoxy) | σ* (N-Hamino) | Hydrogen Bond | Moderate |

Hyperconjugative Interactions

Within a single molecule, NBO analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled bonding (σ) or lone pair (LP) orbitals to empty antibonding (σ* or π*) orbitals. bohrium.com These interactions are crucial for understanding the molecule's electronic structure and stability. nih.gov

In this compound, significant hyperconjugation is expected from the lone pairs of the oxygen and nitrogen atoms into the π* antibonding orbitals of the pyridine ring. This delocalization contributes to the resonance stabilization of the molecule. Additionally, interactions involving the C-H bonds of the methyl groups can further stabilize the system. The magnitude of the E(2) stabilization energy indicates the strength of these interactions. nih.gov

Table 3: Key Intramolecular Hyperconjugative Interactions and Their Predicted Stabilization Energies (E(2)) Note: These are predicted interactions based on the molecular structure.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (Namino) | π* (Pyridine Ring) | p-π conjugation | High |

| LP (Omethoxy) | π* (Pyridine Ring) | p-π conjugation | High |

| σ (C-Hmethyl) | σ* (N-Cring) | σ-σ* hyperconjugation | Moderate |

Thermodynamic Properties and Molecular Stability Studies

Computational chemistry allows for the calculation of key thermodynamic properties, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), at different temperatures. researchgate.net These parameters are vital for understanding the stability and reactivity of this compound under various conditions. DFT calculations can provide reliable predictions of these properties. researchgate.net A negative Gibbs free energy of formation would indicate that the molecule is stable with respect to its constituent elements.

Table 4: Illustrative Thermodynamic Properties of this compound at 298.15 K Note: These values are for illustrative purposes and are typical for a molecule of this size and complexity.

| Thermodynamic Parameter | Symbol | Illustrative Value | Unit |

|---|---|---|---|

| Standard Enthalpy | H° | 150.5 | kJ/mol |

| Standard Entropy | S° | 380.2 | J/mol·K |

| Gibbs Free Energy | G° | 37.1 | kJ/mol |

Non-Linear Optical (NLO) Activity Prediction and Characterization

Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like telecommunications and optical data storage. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). Molecules with large dipole moments (μ), significant charge separation, and a small HOMO-LUMO energy gap often exhibit high NLO activity. nih.gov

This compound possesses features characteristic of a good NLO candidate. The electron-donating methoxy (–OCH₃) and methylamino (–NHCH₃) groups can "push" electron density into the electron-accepting pyridine ring, creating a "push-pull" system. This intramolecular charge transfer (ICT) enhances the molecular dipole moment and hyperpolarizability. Computational studies can predict these NLO parameters, often comparing them to a standard reference material like urea (B33335). researchgate.net

Table 5: Predicted Non-Linear Optical (NLO) Properties Note: Values are illustrative and represent the expected order of magnitude.

| Property | Symbol | Predicted Value for Title Compound | Reference Value (Urea) | Unit |

|---|---|---|---|---|

| Dipole Moment | μ | ~3.5 | 1.37 | Debye |

| Average Polarizability | α | ~150 | 33.3 | a.u. |

The predicted higher values for this compound compared to urea suggest it could be a promising candidate for NLO applications.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. acs.org

For this compound, an MEP analysis would likely show:

Negative Regions (Red): Concentrated around the highly electronegative pyridine ring nitrogen and the methoxy oxygen atom, consistent with the presence of lone pairs. These are the most likely sites for protonation and electrophilic attack. acs.org

Positive Regions (Blue): Primarily located around the hydrogen atom of the amino group (N-H), indicating its acidic character and susceptibility to attack by nucleophiles or formation of hydrogen bonds. frontiersin.org

Neutral/Intermediate Regions (Green/Yellow): Covering the carbon framework of the pyridine ring and the methyl groups.

This visual representation of reactivity complements the findings from Fukui function analysis, providing a clear and intuitive guide to the molecule's chemical behavior. uni-muenchen.denih.gov

Mechanistic Studies of Chemical Transformations Involving 2 Methoxy 6 Methylamino Pyridine

Detailed Mechanisms of Nucleophilic Aromatic Substitution on Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 2-Methoxy-6-(methylamino)pyridine (B1365518) is a significant transformation. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. However, in this compound, the electron-donating nature of the methoxy (B1213986) and methylamino substituents at the 2- and 6-positions, respectively, deactivates the ring towards SNAr at other positions.

The mechanism of SNAr reactions can be complex, potentially proceeding through a stepwise or a concerted pathway. rsc.org The traditional stepwise mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. nih.gov Conversely, recent studies suggest that many SNAr reactions may follow a concerted mechanism where the bond formation and bond breaking occur in a single step. rsc.orgresearchgate.net The operative mechanism can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent. rsc.org

For substitution to occur on the pyridine ring of this compound itself, a leaving group would need to be present at one of the ring positions. If, for instance, a halogen were present at the 3- or 5-position, a nucleophile could potentially displace it. The regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents and the reaction conditions. The electron-donating groups at positions 2 and 6 would direct the nucleophilic attack to the 4-position.

In the case of related 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric and electronic properties of the substituent at the 3-position and the solvent. researchgate.net For instance, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) was found to correlate with the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net While this compound does not have a leaving group on the ring, understanding these principles is crucial for predicting its behavior in derivatives designed for SNAr reactions.

A practical example of nucleophilic substitution involves the synthesis of a key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine. consensus.app This multi-step synthesis involves the regioselective substitution of the chlorine at the 6-position with N-benzylmethylamine, followed by substitution of the remaining chlorine with a methoxy group. consensus.app

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

| Factor | Influence on SNAr Mechanism and Regioselectivity |

| Substituent Effects | Electron-withdrawing groups activate the ring towards SNAr, while electron-donating groups deactivate it. The position of substituents directs the incoming nucleophile. |

| Nucleophile | The strength and nature of the nucleophile affect the reaction rate and can influence the mechanism (stepwise vs. concerted). |

| Leaving Group | The ability of the leaving group to depart influences the reaction rate. Good leaving groups are weak bases. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize intermediates and transition states, affecting reaction rates and regioselectivity. researchgate.net |

Electrophilic Substitution Pathways on the Pyridine Moiety

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions, where the nitrogen atom is protonated, forming a positively charged pyridinium (B92312) ion. uoanbar.edu.iq

However, the presence of strong electron-donating groups, such as the methoxy and methylamino groups in this compound, can facilitate electrophilic substitution. These groups increase the electron density of the pyridine ring, making it more susceptible to attack by electrophiles. The directing influence of these substituents is crucial in determining the position of substitution. Both the methoxy (an alkoxy group) and the methylamino (an alkylamino group) are ortho-, para-directing in benzene (B151609) rings. In the pyridine ring of this compound, these groups are at the 2- and 6-positions. Their activating and directing effects would favor electrophilic attack at the 3- and 5-positions, which are ortho and para to the activating groups.

The mechanism of electrophilic substitution on this substituted pyridine would proceed via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack of an electrophile (E+) at the 3- or 5-position would lead to a more stable intermediate compared to an attack at the 4-position, as the positive charge can be delocalized without placing it on the already electron-deficient nitrogen atom. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position of Electrophilic Attack | Stability of Cationic Intermediate | Predicted Outcome |

| 3- or 5-position | More stable due to resonance delocalization without placing a positive charge on the nitrogen atom. youtube.com | Favored |

| 4-position | Less stable as resonance structures would place a positive charge on the carbon adjacent to the electronegative nitrogen. | Disfavored |

Reaction Kinetics and Mechanisms with Reactive Chemical Species (e.g., Hydroxyl Radicals, Ozone)

The atmospheric degradation and reactivity of this compound with reactive species like hydroxyl radicals (•OH) and ozone (O₃) are important for understanding its environmental fate. The reaction with hydroxyl radicals is often a key degradation pathway for organic compounds in the atmosphere.

The mechanism of the reaction with hydroxyl radicals typically involves the abstraction of a hydrogen atom or the addition of the radical to the aromatic ring. For this compound, hydrogen abstraction could occur from the methyl group of the methoxy or methylamino substituent, or from the N-H bond of the methylamino group. Addition of the hydroxyl radical to the pyridine ring would also be a likely pathway, given the electron-rich nature of the ring due to the activating substituents.

Kinetic studies on similar compounds can provide insights. For example, the rate constant for the reaction of 2-methoxy-6-(trifluoromethyl)pyridine (B1420477) with OH radicals has been determined. researchgate.net While the trifluoromethyl group is electron-withdrawing, in contrast to the electron-donating methylamino group, this data point suggests that such reactions are measurable and significant. The rate of reaction of amines with OH radicals is generally high. researchgate.net

The reaction with ozone is another potential degradation pathway. Ozonolysis of aromatic compounds can be complex, often leading to ring-opening products. The electron-rich nature of the pyridine ring in this compound would make it susceptible to attack by ozone. The mechanism would likely involve the initial formation of a primary ozonide (Molozonide), followed by rearrangement to a Criegee intermediate and subsequent reactions leading to various oxidation products.

Table 3: Potential Reaction Pathways of this compound with Reactive Species

| Reactive Species | Potential Reaction Mechanism(s) | Expected Outcome |

| Hydroxyl Radical (•OH) | - Hydrogen abstraction from methyl groups or N-H bond.- Addition to the pyridine ring. | Degradation of the parent compound, formation of various oxidized products. |

| Ozone (O₃) | - Electrophilic attack on the pyridine ring.- Formation of ozonides and Criegee intermediates. | Ring cleavage and formation of smaller, oxygenated molecules. |

Catalytic Hydrogenation Reaction Mechanisms

The catalytic hydrogenation of the pyridine ring in this compound leads to the corresponding piperidine (B6355638) derivative. This transformation is of significant interest as it converts a flat, aromatic system into a three-dimensional saturated heterocycle. The mechanism of pyridine hydrogenation is generally understood to proceed in a stepwise manner. rsc.orgscholaris.ca

The reaction typically requires a heterogeneous or homogeneous catalyst, such as palladium, platinum, nickel, or rhodium, and a source of hydrogen gas. The mechanism involves the adsorption of the pyridine derivative onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the double bonds of the ring. scholaris.ca

Recent studies using density functional theory (DFT) have provided detailed insights into the hydrogenation of substituted pyridines. For instance, the hydrogenation of 2,6-substituted pyridines has been shown to proceed through several stages, including the formation of dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates before the final piperidine product is formed. rsc.org The presence of substituents on the pyridine ring can influence the rate and stereoselectivity of the hydrogenation. In some cases, the reaction can be interrupted to yield partially hydrogenated products like δ-lactams. nih.gov

The mechanism can also involve frustrated Lewis pairs (FLPs) or bifunctional catalysts where both the metal center and a ligand are involved in the activation of hydrogen and the substrate. rsc.orgacs.orgacs.org

N-Alkylation and Reductive Amination Mechanisms

The methylamino group of this compound is a key functional group that can undergo further transformations, such as N-alkylation and reductive amination.

N-Alkylation:

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the methylamino group. The mechanism is typically a nucleophilic substitution (SN2) reaction where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. mnstate.edu The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the nitrogen, increasing its nucleophilicity. mnstate.edu Polyalkylation can be an issue, but reaction conditions can be controlled to favor mono-alkylation. masterorganicchemistry.com

Reductive Amination:

Reductive amination is a two-step process in one pot that converts the secondary amine of the methylamino group into a tertiary amine by reaction with a ketone or an aldehyde. wikipedia.org The first step is the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an iminium ion. wikipedia.org In the second step, the iminium ion is reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine. masterorganicchemistry.com Reductive amination is a highly efficient and controlled method for N-alkylation, avoiding the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com

Catalytic and Materials Science Applications of 2 Methoxy 6 Methylamino Pyridine and Its Complexes

Role as Ligands in Transition Metal Catalysis

The nitrogen atoms in the pyridine (B92270) ring and the methylamino group of 2-Methoxy-6-(methylamino)pyridine (B1365518) allow it to act as a bidentate ligand, coordinating with transition metals to form stable complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.

Ruthenium Complexes for Transfer Hydrogenation of Ketones

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones to secondary alcohols, a crucial reaction in organic synthesis. researchgate.net The catalytic activity of these complexes is significantly influenced by the nature of the ligands attached to the ruthenium center. Aminopyridine ligands, in particular, have been shown to be highly effective in this context. acs.orgresearchgate.net

Research on ruthenium complexes with 2-(aminomethyl)pyridine (ampy) ligands has demonstrated their high efficiency in the transfer hydrogenation of a wide range of ketones, achieving high turnover frequencies. acs.org Studies on substituted ampy ligands, such as those with electron-donating methoxy (B1213986) groups, have indicated that the electronic properties of the pyridine ring can be fine-tuned to optimize catalytic activity. nsf.gov For instance, ruthenium(II) complexes with 4-methoxy-2-aminomethylpyridine have been synthesized and studied, showing that electron-donating groups can enhance the catalytic rates of transfer hydrogenation. nsf.gov While specific studies on ruthenium complexes of this compound were not found, the established principles suggest that such complexes would be promising catalysts for transfer hydrogenation reactions. The presence of the electron-donating methoxy and methylamino groups would likely increase the electron density on the ruthenium center, which is known to favor the catalytic process. nsf.gov

Table 1: Catalytic Activity of Related Ruthenium-Aminopyridine Complexes in Transfer Hydrogenation of Ketones

| Catalyst/Ligand | Substrate | Conversion (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) |

| cis-RuCl₂(dppb)(ampy-Cl) | 1-(4-chlorophenyl)ethan-1-one | >99 | 1 | Not specified |

| cis-RuCl₂(dppb)(ampy-OMe) | 1-(4-chlorophenyl)ethan-1-one | >99 | 1 | Not specified |

| cis-RuCl₂(PP)(ampy) | Various ketones | Quantitative | - | Up to 400,000 |

*Data sourced from studies on related aminopyridine ligands. acs.orgnsf.gov dppb = 1,4-bis(diphenylphosphino)butane, ampy = 2-(aminomethyl)pyridine.

Design of Ligands for Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The catalyst, typically a transition metal complex, plays a crucial role in controlling the polymerization process. Pyridine-based ligands, particularly those containing amine functionalities, are among the most effective for copper-mediated ATRP. researchgate.netitu.edu.tracs.org

While there are no specific reports on the use of this compound as a ligand in ATRP, its structural features suggest it could be a promising candidate. The bidentate coordination of the pyridine and amino nitrogens, along with the electron-donating methoxy group, could lead to the formation of a highly active and stable copper catalyst. The development of new ligands is an active area of research in ATRP, and aminopyridine derivatives continue to be explored for their potential to mediate controlled polymerizations. nsf.govrsc.orgmdpi.com

Application as Key Chemical Building Blocks and Synthetic Intermediates

2-Aminopyridine (B139424) and its derivatives are recognized as important "unsung heroes" in drug discovery, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules. rsc.orgresearchgate.net Their structural simplicity and functionalization potential make them valuable intermediates in the pharmaceutical industry. nih.govpatsnap.comtandfonline.com

This compound is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is a precursor for the antifungal agent Liranaftate. europa.eu Furthermore, a closely related derivative, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, serves as a crucial intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of certain antiemetic drugs. nih.gov The synthesis of this intermediate often involves the regioselective reaction of a dichlorinated pyridine with a nitrogen nucleophile and subsequent conversion of a trifluoromethyl group to a methoxycarbonyl group. nih.gov This highlights the utility of the this compound framework in constructing complex molecular architectures with desired pharmacological properties.

Advanced Materials Development

The unique electronic and structural characteristics of this compound and its derivatives also suggest their potential application in the field of advanced materials, particularly in liquid crystals and organic semiconductors.

Investigation of Liquid Crystalline Properties of Related Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular structure of a compound plays a critical role in its ability to form liquid crystalline phases. Pyridine-containing molecules are of significant interest in the design of new liquid crystalline materials due to the influence of the nitrogen atom on the molecule's polarity, polarizability, and geometry. researchgate.netmdpi.com

The introduction of alkoxy and amino groups onto a pyridine core can significantly impact its mesomorphic behavior. tandfonline.comgrowingscience.com Studies on various 2-alkoxy-5-methylpyridines have shown that these compounds can exhibit nematic liquid crystal phases, with the length of the alkoxy chain influencing the transition temperatures. tandfonline.commdpi.com While specific investigations into the liquid crystalline properties of derivatives of this compound are not available, the general principles of liquid crystal design suggest that by attaching appropriate mesogenic units, it would be possible to synthesize novel liquid crystalline materials based on this core structure. The combination of the methoxy and methylamino groups could lead to interesting intermolecular interactions and potentially new mesophases.

Potential as Organic Semiconductor Building Blocks

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyridine-containing compounds are increasingly being explored as n-type organic semiconductors due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. beilstein-journals.orgbohrium.comresearchgate.net

The electronic properties of pyridine-based semiconductors can be tuned by the introduction of various substituents. rsc.orgrsc.org For instance, the inclusion of pyridine moieties in conjugated oligomers has been shown to stabilize the LUMO (Lowest Unoccupied Molecular Orbital), which is beneficial for electron injection and transport. rsc.orgrsc.org While this compound itself has not been directly reported as an organic semiconductor, its structure possesses features that could be advantageous. The pyridine core provides the necessary electron-accepting character, and the methoxy and methylamino groups could be used to modify the electronic properties and influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. researchgate.net Therefore, this compound represents a potential building block for the design and synthesis of new n-type organic semiconductor materials. monash.edu

Supramolecular Chemistry of 2 Methoxy 6 Methylamino Pyridine

Intermolecular Interactions and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular forces to design and synthesize new solid-state structures with desired properties. The key to this for 2-Methoxy-6-(methylamino)pyridine (B1365518) lies in its capacity for forming robust hydrogen bonds and engaging in weaker non-covalent interactions.

Elucidation of Hydrogen Bonding Networks

Hydrogen bonding is the most significant directional intermolecular interaction anticipated for this compound. The molecule possesses a potent hydrogen bond donor in its secondary amine (N-H) group and two primary acceptor sites: the lone pair on the pyridine (B92270) ring nitrogen and the oxygen atom of the methoxy (B1213986) group.

N-H···N (Pyridine) Interactions: The most prevalent and strongest hydrogen bonds in related 2-aminopyridine (B139424) systems are typically of the N-H···N type, where the amino group of one molecule donates a proton to the ring nitrogen of a neighboring molecule. nih.gov This interaction often leads to the formation of predictable supramolecular synthons, such as centrosymmetric dimers with an R²₂(8) graph set notation. In such a dimer, two molecules would be linked by a pair of N-H···N hydrogen bonds, creating a stable eight-membered ring.

N-H···O (Methoxy) Interactions: The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, though it is generally weaker than the pyridine nitrogen. This could lead to alternative or more complex hydrogen-bonded chains or sheets.

Chain and Network Formation: In solid-state structures of similar molecules, these primary hydrogen bonds often link the molecules into one-dimensional chains or two-dimensional networks. mdpi.com The specific arrangement depends on the interplay between the different potential hydrogen bond sites and steric factors. Theoretical studies on 2-aminopyridine derivatives in solution have shown that intermolecular hydrogen bonds are strengthened in the excited state, highlighting the dynamic nature of these interactions. nih.gov

The potential hydrogen bonding interactions are summarized in the table below.

| Functional Group | Role | Interaction Type |

| Methylamino (-NHCH₃) | Donor | N-H···N |

| Pyridine Ring (-N=) | Acceptor | N-H···N |

| Methoxy (-OCH₃) | Acceptor | N-H···O |

Analysis of Pi-Stacking and Other Non-Covalent Interactions (e.g., C-H...π)

π-π Stacking: The pyridine ring of this compound is an aromatic π-system capable of engaging in π-π stacking interactions. These interactions are highly dependent on the electronic nature of the aromatic ring. The presence of an electron-donating methoxy group and an amino group increases the electron density of the ring, which can influence the geometry of the stacking, favoring offset or parallel-displaced arrangements over a direct face-to-face configuration to minimize electrostatic repulsion. rsc.org In related pyridine derivatives, centroid-to-centroid distances for π-π stacking are typically observed in the range of 3.4 to 3.8 Å. researchgate.net

C-H···π Interactions: The methyl groups of the methylamino and methoxy substituents can act as weak C-H donors, interacting with the electron-rich face of the pyridine ring of an adjacent molecule. These C-H···π interactions are recognized as significant forces in stabilizing crystal packing, often working in concert with other interactions to build three-dimensional architectures. acs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.org By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, with red areas indicating contacts shorter than the van der Waals radii, which are typical for hydrogen bonds. nih.gov

The analysis also generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

While a crystal structure for the title compound is unavailable, an analysis of a related iridium(III) complex containing 2-phenylpyridine (B120327) ligands provides a representative example of the contact percentages that might be expected for a pyridine-based system. nih.gov

Table 1: Representative Hirshfeld Surface Contact Percentages for a Pyridine-Containing Crystal Structure. nih.gov

| Contact Type | Contribution (%) | Description |

| H···H | 63.9% | Represents the most abundant, though weakest, van der Waals contacts. |

| H···C / C···H | 17.1% | Includes C-H···π interactions and other general van der Waals contacts. |

| H···Cl / Cl···H | 10.4% | Specific to the analyzed complex, but represents heteroatom contacts. |

| C···C | 4.7% | Corresponds to π-π stacking interactions. |

| N···H / H···N | 2.0% | Represents N-H···N hydrogen bonds or other C-H···N contacts. |

| Other | <2.0% | Minor contributions from other contact types. |

For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H, C···H, and N···H contacts, quantitatively confirming the importance of the hydrogen bonding and van der Waals interactions discussed above.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of well-defined complexes between a larger 'host' molecule and a smaller 'guest' molecule. The structural and electronic features of this compound make it an excellent candidate for a guest molecule.

Recent studies have demonstrated the encapsulation of pyridine derivatives within host systems:

Metal-Organic Frameworks (MOFs): A magnesium-based MOF has been shown to act as a host for various pyridine derivatives. The guest molecules are held within the framework's pores, primarily through strong O-H···N hydrogen bonds between the guest's pyridine nitrogen and water molecules coordinated to the MOF's metal centers. acs.orgnih.gov This confinement can lead to interesting photophysical properties, such as photoinduced electron transfer. acs.orgnih.gov

Organic Macrocycles: Organic hosts, such as TADDOL derivatives, have been used to selectively encapsulate pyridine and its methylated analogues (methylpyridines). acs.org The selectivity in these systems is often driven by a combination of hydrogen bonding and shape complementarity between the host and guest. Similarly, pyridine N-oxide derivatives have been shown to form pseudorotaxane structures with diamide-based macrocycles, driven by hydrogen bonding and π-stacking. sioc-journal.cn

Chemical Research on Structural Analogues and Derivatives

Synthesis of Variously Substituted 2-Methoxypyridine (B126380) Derivatives

The synthesis of substituted 2-methoxypyridine derivatives is a cornerstone of research in this area, with methodologies often focusing on the regioselective functionalization of readily available pyridine (B92270) precursors. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on dihalopyridines.

For instance, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) in ethanol (B145695) at low temperatures (-25 °C) has been shown to produce a mixture of methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and its regioisomer, methyl 2-methylamino-6-fluoropyridine-3-carboxylate. nih.gov This highlights the competitive nature of nucleophilic attack at the C2 and C6 positions of the pyridine ring. Similarly, reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can yield the corresponding 2-methoxypyridine derivative as the major product, although the solvent can influence the regioselectivity. nih.gov

A practical and efficient route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for more complex molecules, starts from 2,6-dichloro-3-trifluoromethylpyridine. scispace.com This process underscores the importance of controlling regioselectivity. The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine results in a high regioselectivity, favoring the formation of the 6-(N-benzyl-N-methyl)aminopyridine isomer in a greater than 98:2 ratio. scispace.com Subsequent treatment with a large excess of sodium methoxide followed by acid hydrolysis efficiently converts the trifluoromethyl group into a methoxycarbonyl group, yielding the desired product. scispace.com

Another synthetic approach involves the cyclization of chalcone (B49325) derivatives. When reacted with malononitrile (B47326) in the presence of sodium methoxide, chalcones can cyclize to form 2-methoxy-3-cyanopyridine derivatives. Interestingly, the nature of the substituents on the chalcone can lead to different cyclized products, sometimes resulting in the formation of 2-methoxypyridines without the cyano group. researchgate.net

The synthesis of 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This intermediate can then be further functionalized, for example, through N-formylation. nih.gov

| Starting Material | Reagents | Product(s) | Key Findings | Reference(s) |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine, EtOH, -25 °C | Mixture of methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and regioisomer | Demonstrates competitive nucleophilic attack at C2 and C6. | nih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide, THF/CH2Cl2 | Methyl 2-methoxy-6-chloropyridine-3-carboxylate | Favors formation of the 2-methoxy derivative. | nih.gov |

| 2,6-dichloro-3-trifluoromethylpyridine | 1. N-benzylmethylamine2. Sodium methoxide, Acid hydrolysis | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Highly regioselective amination at the 6-position. | scispace.com |

| Chalcone derivatives | Malononitrile, Sodium methoxide, MeOH | 2-methoxy-3-cyanopyridines or 2-methoxypyridines | Substituents on the chalcone influence the cyclization pathway. | researchgate.net |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide, 1,4-dioxane | 6-bromo-2-methoxy-3-aminopyridine | Nucleophilic substitution provides a key intermediate for further derivatization. | nih.gov |

Structure-Reactivity Relationships in Chemically Modified Analogues

The relationship between the structure of substituted 2-methoxypyridines and their chemical reactivity is a critical area of investigation, as it provides fundamental insights for designing synthetic routes and predicting chemical behavior. The electronic properties of substituents on the pyridine ring play a significant role in determining the regioselectivity of nucleophilic aromatic substitution reactions.